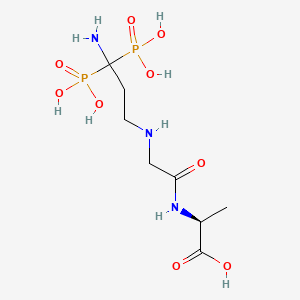

N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine

Description

N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine (CAS: 69436-23-3) is a synthetic compound featuring a glycyl-alanine dipeptide backbone conjugated to a 3-amino-3,3-diphosphonopropyl group . This structure combines peptide-like properties with phosphonate moieties, which are known for their high affinity for calcium ions and bone mineral matrices. Its synthesis likely involves multi-step organic reactions to integrate the phosphonates with the peptide chain, a design strategy common in bisphosphonate derivatives .

Properties

CAS No. |

69436-23-3 |

|---|---|

Molecular Formula |

C8H19N3O9P2 |

Molecular Weight |

363.20 g/mol |

IUPAC Name |

(2S)-2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C8H19N3O9P2/c1-5(7(13)14)11-6(12)4-10-3-2-8(9,21(15,16)17)22(18,19)20/h5,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20)/t5-/m0/s1 |

InChI Key |

JAGWERZITOJGBL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNCCC(N)(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNCCC(N)(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Amino Group:

Incorporation of the Diphosphonopropyl Group: This step involves the reaction of a phosphonate ester with a suitable alkylating agent to form the diphosphonopropyl moiety.

Coupling Reactions: The final step involves coupling the amino and diphosphonopropyl groups through peptide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the compound can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or diphosphonopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H25N3O9P2

- Molecular Weight : 405.28 g/mol

- CAS Number : 69408-67-9

- IUPAC Name : (2S)-2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]-4-methylpentanoic acid

The compound features a complex structure that includes amino acids and diphosphonate groups, which contribute to its biological activity and potential applications in medicinal chemistry.

Therapeutic Uses

N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine has been studied for its therapeutic potential in various conditions:

- Bone Health : The diphosphonate moiety is known for its ability to inhibit bone resorption, making it a candidate for treating osteoporosis and other bone-related diseases. Research indicates that compounds with similar structures can enhance bone mineral density by inhibiting osteoclast activity .

- Cancer Therapy : There is ongoing research into the use of diphosphonates in cancer treatment. They may play a role in targeting tumor cells or modulating the tumor microenvironment .

Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new drugs. The incorporation of amino acids enhances its bioavailability and interaction with biological targets, making it a valuable candidate in drug design.

Biochemical Studies

N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore enzyme kinetics and inhibition mechanisms.

Material Science

The compound's properties can be leveraged in the development of biomaterials. Its biocompatibility makes it suitable for applications in tissue engineering and regenerative medicine, where it can be used to create scaffolds that support cell growth and differentiation.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Effects of Diphosphonates on Osteoclast Activity" | Investigated the impact of diphosphonate compounds on bone metabolism | Demonstrated significant inhibition of osteoclast formation and activity with related compounds |

| "Novel Amino Acid Derivatives in Cancer Therapy" | Explored the potential of amino acid derivatives as anticancer agents | Found that compounds similar to N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine exhibit cytotoxic effects on various cancer cell lines |

Mechanism of Action

The mechanism of action of (2S)-2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The amino and diphosphonopropyl groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Alanine (3-Aminopropanoic Acid)

- Structure: A simple β-amino acid (NH₂-CH₂-CH₂-COOH) lacking phosphonate groups or peptide linkages.

- Applications: Primarily used in laboratory settings as a biochemical reagent .

- Key Difference : The phosphonate groups in the target compound confer metal-chelating properties, while β-alanine’s carboxylic acid group limits its interaction with mineralized tissues.

Terlipressin (N-[N-(N-glycylglycyl)glycyl]-8-L-lysinevasopressin)

- Structure: A 12-amino acid peptide with glycylglycyl motifs, structurally distinct from the glycyl-alanine dipeptide in the target compound.

- Applications: A vasopressin receptor agonist used clinically to improve renal function in hepatorenal syndrome . Unlike N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine, terlipressin lacks phosphonate groups and functions via receptor-mediated vasoconstriction.

Phenyllactic Acid

- Structure : A hydroxylated analog of phenylalanine (C₆H₅-CH(OH)-COOH), sharing a carboxylic acid group but differing in functional groups compared to the target compound .

- Applications: Acts as an antimicrobial metabolite in some bacteria. Its lack of phosphonates and amino groups limits its utility in metal chelation or peptide-based interactions.

- Key Difference : The target compound’s dual phosphonates and peptide linkage enable multi-modal binding mechanisms absent in phenyllactic acid.

sn-Glycero-3-phosphocholine

- Structure : Contains a phosphocholine head group linked to glycerol, differing from the glycyl-alanine-phosphonate structure of the target compound .

- Applications : A phospholipid precursor in cell membranes. Its phosphocholine group supports membrane integration, unlike the target compound’s bone-targeting phosphonates.

Structural and Functional Comparison Table

| Compound | Molecular Features | Key Functional Groups | Potential Applications |

|---|---|---|---|

| N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine | Glycyl-alanine dipeptide + diphosphonopropyl | Amino, phosphonate, carboxylic | Bone targeting, enzyme inhibition |

| β-Alanine | Single β-amino acid | Carboxylic acid, amino | Biochemical reagent |

| Terlipressin | 12-amino acid peptide | Glycylglycyl, lysinevasopressin | Vasoconstriction, hepatorenal syndrome therapy |

| Phenyllactic Acid | Hydroxyphenyl derivative | Hydroxyl, carboxylic acid | Antimicrobial metabolite |

| sn-Glycero-3-phosphocholine | Glycerol + phosphocholine | Phosphocholine, hydroxyl | Membrane phospholipid precursor |

Research Findings and Inferred Mechanisms

- Phosphonate Advantage: The diphosphonopropyl group in N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine likely enhances binding to hydroxyapatite in bone, a trait observed in bisphosphonates like alendronate . This property is absent in non-phosphonated analogs like β-alanine or terlipressin.

- Safety Considerations : While overdose data are unavailable for the target compound, terlipressin’s overdose management emphasizes monitoring for ischemia and electrolyte imbalances , suggesting similar precautions for phosphonate-peptide conjugates.

Biological Activity

N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine is a compound with significant biological relevance due to its structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes both amino acid and phosphonate functionalities. Its structural representation is crucial for understanding its interaction with biological systems.

N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine exhibits biological activity primarily through its interaction with various receptors and enzymes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Similar to other phosphonic acids, this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Modulation : The compound has shown potential in modulating glutamate receptors, which are critical for neurotransmission and neuroplasticity. This modulation can influence neurological outcomes and has implications for neuroprotective strategies .

Biological Activity Overview

The biological activities of N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine can be summarized as follows:

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the synthesis of various phosphonic acids as potential inhibitors of bacterial D-alanine:D-alanine ligase. The results indicated that certain analogues could effectively inhibit this enzyme, suggesting a pathway for developing novel antimicrobial agents .

- Neuropharmacological Effects : Research on related compounds has demonstrated that modifications in amino acid structures can lead to significant changes in their binding affinities to glutamate receptors. This suggests that N-(N-(3-Amino-3,3-diphosphonopropyl)glycyl)alanine may exhibit similar properties, warranting further investigation into its neuropharmacological potential .

- Pharmacokinetics and Toxicology : Preliminary studies indicate that the compound is biodegradable and exhibits low toxicity levels in vitro. Further pharmacokinetic studies are necessary to establish safe dosage ranges for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.